molecular formula C18H22N2O3 B2628574 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1351647-62-5

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2628574
CAS No.: 1351647-62-5
M. Wt: 314.385
InChI Key: OSUQNASSQOADOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxytetrahydropyran ring and a naphthalenylmethyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, including the formation of the hydroxytetrahydropyran ring and the subsequent attachment of the naphthalenylmethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalenylmethyl group.

    1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(benzyl)urea: Another similar compound with a benzyl group.

Uniqueness

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical and physical properties compared to its analogs

Biological Activity

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a naphthalene moiety and a tetrahydro-pyran derivative, which may contribute to its biological properties.

Chemical Structure

The molecular formula of the compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, and its structure can be represented as follows:

1 4 hydroxytetrahydro 2H pyran 4 yl methyl 3 naphthalen 1 ylmethyl urea\text{1 4 hydroxytetrahydro 2H pyran 4 yl methyl 3 naphthalen 1 ylmethyl urea}

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, derivatives with tetrahydro-pyran structures have been shown to inhibit pyruvate dehydrogenase kinase (PDHK1), which plays a role in cancer metabolism .

Anticancer Properties

Several studies highlight the anticancer potential of similar compounds. For example, tetrahydro-pyran derivatives have been evaluated for their ability to modulate metabolic pathways in cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis . The mechanism often involves the inhibition of key metabolic enzymes, which disrupts the energy supply of cancer cells.

Analgesic Effects

The biological activity of related compounds has also been studied for analgesic effects. Research suggests that certain naphthalene derivatives exhibit pain-relieving properties by interacting with pain pathways in the central nervous system . This may provide insights into the potential use of this compound as an analgesic agent.

Case Study 1: PDHK1 Inhibition

In a study focusing on PDHK1 inhibitors, compounds similar to this compound were synthesized and evaluated. The results indicated significant inhibition of PDHK1 activity, leading to altered glucose metabolism in cancer cells. This suggests that such compounds could be developed into therapeutic agents targeting metabolic dysregulation in tumors .

Case Study 2: Pain Management

Another study investigated the analgesic properties of naphthalene-containing compounds. The findings showed that these compounds could effectively reduce pain responses in animal models, indicating their potential as non-opioid analgesics. The study emphasized the importance of further research into their mechanisms and efficacy .

Data Tables

Property Value
Molecular Formula C₁₆H₁₉N₃O₃
Molecular Weight 299.34 g/mol
CAS Number Not available
Biological Activities Anticancer, Analgesic

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(20-13-18(22)8-10-23-11-9-18)19-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUQNASSQOADOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.